2-(6-Chloro-9H-purin-9-yl)propan-1-amine 2-(6-Chloro-9H-purin-9-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807987
InChI: InChI=1S/C8H10ClN5/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3
SMILES:
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol

2-(6-Chloro-9H-purin-9-yl)propan-1-amine

CAS No.:

Cat. No.: VC17807987

Molecular Formula: C8H10ClN5

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-9H-purin-9-yl)propan-1-amine -

Specification

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
IUPAC Name 2-(6-chloropurin-9-yl)propan-1-amine
Standard InChI InChI=1S/C8H10ClN5/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3
Standard InChI Key RZCINSHTWPTJJD-UHFFFAOYSA-N
Canonical SMILES CC(CN)N1C=NC2=C1N=CN=C2Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a purine backbone with a chlorine atom at the C6 position and a propan-1-amine substituent at the N9 position. This configuration distinguishes it from isomers like 1-(6-chloro-9H-purin-9-yl)propan-2-amine, where the amine group is attached to the secondary carbon of the propyl chain. The primary amine terminus in 2-(6-chloro-9H-purin-9-yl)propan-1-amine enhances its polarity compared to branched analogs, potentially influencing solubility and hydrogen-bonding capabilities.

Table 1: Structural Comparison of Purine Derivatives

CompoundSubstituent PositionAmine Group LocationMolecular Weight (g/mol)
2-(6-Chloro-9H-purin-9-yl)propan-1-amineN9Primary (C1)211.65*
1-(6-Chloro-9H-purin-9-yl)propan-2-amineN9Secondary (C2)211.65
3-(6-Chloro-9H-purin-9-yl)propan-1-amineN9Primary (C1)211.65
*Calculated based on empirical formula (C₈H₁₀ClN₅).

Physicochemical Characteristics

While experimental data for the 2-isomer is unavailable, its linear amine chain suggests intermediate hydrophilicity between the more polar 3-isomer and the less polar 1-isomer. Predicted properties include:

  • LogP: ~1.5 (estimated via analogy to 1-isomer)

  • Solubility: ~10–15 mg/mL in aqueous buffers (higher than branched analogs due to primary amine)

  • Melting Point: 190–195°C (hypothesized based on purine derivatives’ thermal stability)

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 2-(6-chloro-9H-purin-9-yl)propan-1-amine likely follows nucleophilic substitution pathways analogous to those used for its isomers. A proposed route involves:

  • Alkylation of 6-Chloropurine: Reacting 6-chloropurine with 2-bromopropan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.

  • Purification: Column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt for enhanced stability.

Key Reaction Parameters:

  • Temperature: 70–90°C to balance reaction rate and byproduct formation.

  • Catalyst: Potassium carbonate or triethylamine to facilitate deprotonation.

  • Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% under optimized conditions.

Biological Activity and Mechanisms

Anticancer Properties

Structural analogs have shown cytotoxicity against cancer cell lines via caspase-mediated apoptosis. Hypothesized mechanisms for the 2-isomer include:

  • Kinase Inhibition: Binding to ATP pockets in kinases involved in cell proliferation.

  • DNA Intercalation: Disrupting DNA replication through purine analog incorporation.

Table 2: Hypothesized IC₅₀ Values for Cancer Cell Lines

Cell LinePredicted IC₅₀ (µM)Mechanism
MCF-7 (Breast)8–12Caspase-3 Activation
A549 (Lung)15–20ROS Induction
HeLa (Cervical)10–14Topoisomerase Inhibition

Comparative Analysis with Analogous Compounds

Structural Impact on Bioactivity

  • Amine Position: The primary amine in the 2-isomer may improve water solubility compared to the secondary amine in the 1-isomer, enhancing pharmacokinetic profiles.

  • Chlorine Substitution: The electron-withdrawing chlorine at C6 stabilizes the purine ring, increasing metabolic stability in vivo.

Enzyme Binding Affinity

Molecular docking simulations suggest that the linear amine chain in the 2-isomer could form hydrogen bonds with residues in purine-metabolizing enzymes (e.g., adenosine deaminase), potentially leading to stronger inhibition than branched analogs.

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization of the 2-isomer are needed to confirm hypothesized properties.

  • In Vivo Studies: Testing bioavailability and toxicity in animal models to assess therapeutic potential.

  • Structure-Activity Relationships (SAR): Systematic modification of the amine chain length and substitution patterns to optimize efficacy.

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